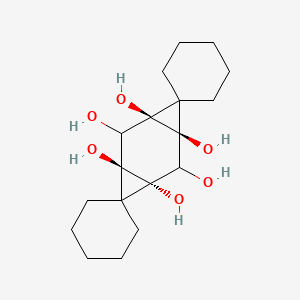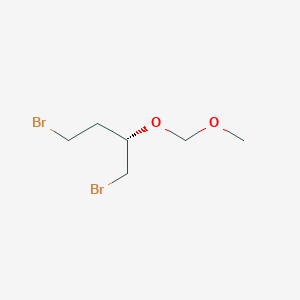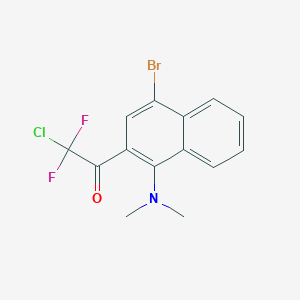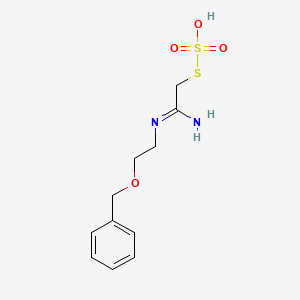![molecular formula C23H20N4O2 B13824032 4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B13824032.png)
4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide is a complex organic compound that features an indole moiety and a naphthalene ring. The indole structure is known for its presence in many bioactive molecules, making this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide typically involves the reaction between an indole derivative and a naphthalene-based compound. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling of the indole derivative with the naphthalene-based compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole-based compound with significant biological activity.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Known for their inhibitory effect on tubulin polymerization.
Uniqueness
What sets 4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide apart is its unique combination of an indole moiety and a naphthalene ring, which provides a distinct set of chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H20N4O2 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N'-[(E)-1H-indol-3-ylmethylideneamino]-N-naphthalen-1-ylbutanediamide |
InChI |
InChI=1S/C23H20N4O2/c28-22(26-21-11-5-7-16-6-1-2-8-18(16)21)12-13-23(29)27-25-15-17-14-24-20-10-4-3-9-19(17)20/h1-11,14-15,24H,12-13H2,(H,26,28)(H,27,29)/b25-15+ |
InChI Key |
QYWKEJBJZYOYOV-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(=O)N/N=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(=O)NN=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione](/img/structure/B13823967.png)


![methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate](/img/structure/B13823983.png)

![4-{5-[(2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13823998.png)

![2-(6-Chloroimidazo[1,2-B]pyridazin-3-YL)ethan-1-OL](/img/structure/B13824008.png)
![Ethanone, 1-[4-(aminoethynyl)phenyl]-](/img/structure/B13824024.png)
![2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B13824037.png)
![5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-ethyl-1,3-oxazole-4-carbonitrile](/img/structure/B13824044.png)
![2-methyl-N-[(4E)-1-(4-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]aniline](/img/structure/B13824050.png)
